molecular formula C16H22N6O3 B12153417 tert-butyl [2-({[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate

tert-butyl [2-({[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate

Cat. No.: B12153417
M. Wt: 346.38 g/mol
InChI Key: KNWWOVNAWCUHRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl [2-({[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate is a synthetic organic compound of interest in medicinal chemistry and pharmaceutical research. This molecule incorporates two key functional groups: a tert-butyloxycarbonyl (Boc)-protected amine and a 5-methyl-1H-tetrazol-1-yl group. The Boc group is a cornerstone in synthetic organic chemistry, widely used to protect amine functionalities during multi-step synthesis, particularly in the construction of peptides and complex molecules containing amine handles . Its stability under a range of conditions and facile removal make it an invaluable tool for researchers designing and building novel molecular entities. The tetrazole moiety is a well-known bioisostere for carboxylic acids and other functional groups, which can significantly alter a compound's pharmacokinetic properties, such as its metabolic stability, lipophilicity, and ability to engage in hydrogen bonding with biological targets . Compounds featuring similar carbamate and tetrazole structures are frequently explored as potential inhibitors of therapeutic targets, such as cyclophilins for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) . As a chemical building block, this reagent provides researchers with a versatile intermediate for further derivatization, such as deprotection of the Boc group to reveal a free primary amine for subsequent coupling reactions. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use, or for any form of human consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment.

Properties

Molecular Formula

C16H22N6O3

Molecular Weight

346.38 g/mol

IUPAC Name

tert-butyl N-[2-[[3-(5-methyltetrazol-1-yl)benzoyl]amino]ethyl]carbamate

InChI

InChI=1S/C16H22N6O3/c1-11-19-20-21-22(11)13-7-5-6-12(10-13)14(23)17-8-9-18-15(24)25-16(2,3)4/h5-7,10H,8-9H2,1-4H3,(H,17,23)(H,18,24)

InChI Key

KNWWOVNAWCUHRD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Overview

The synthesis involves three primary stages:

  • Protection of the primary amine using Boc anhydride.

  • Formation of the 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid via cycloaddition.

  • Amide coupling between the Boc-protected ethylamine and the tetrazole-containing benzoic acid.

Protection of Ethylenediamine with Boc Anhydride

The primary amine of ethylenediamine is protected using Boc anhydride in a methanol-triethylamine system. This step achieves >90% yield under mild conditions (0–5°C, 2 hours), minimizing di-Boc byproduct formation.

Reaction Conditions

  • Reagents : Boc anhydride (1.2 eq), triethylamine (2.5 eq).

  • Solvent : Methanol.

  • Temperature : 0–5°C.

  • Yield : 92%.

Synthesis of 3-(5-Methyl-1H-tetrazol-1-yl)benzoic Acid

The tetrazole ring is constructed via Huisgen [2+3] cycloaddition between 3-cyanobenzoic acid and sodium azide, followed by methylation:

  • Cycloaddition : 3-Cyanobenzoic acid reacts with sodium azide (3 eq) and ammonium chloride (1 eq) in DMF at 110°C for 24 hours.

  • Methylation : The resulting tetrazole is methylated using methyl iodide (1.1 eq) in THF with K₂CO₃ as base.

Optimization Data

StepSolventTemp (°C)Time (h)Yield (%)
CycloadditionDMF1102478
MethylationTHF601285

Amide Coupling Using Carbodiimide Chemistry

The Boc-protected ethylamine is coupled with 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid using EDCl/HOBt in dichloromethane (DCM):

Procedure :

  • Activate the benzoic acid (1 eq) with EDCl (1.2 eq) and HOBt (1.2 eq) in DCM for 30 minutes.

  • Add Boc-ethylenediamine (1 eq) and stir at room temperature for 12 hours.

  • Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 88%.

Analytical Characterization and Quality Control

Spectroscopic Data

  • 1H^1H-NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, tetrazole-CH₃), 7.85–7.45 (m, 4H, aryl-H), 6.12 (bs, 1H, NH), 3.45 (q, 2H, CH₂NH), 1.42 (s, 9H, Boc-CH₃).

  • HPLC : Purity >98% (C18 column, 70:30 acetonitrile/water).

  • MS (ESI+) : m/z 403.2 [M+H]⁺.

Impurity Profiling

Major impurities include:

  • Di-Boc byproduct (<2%): Mitigated by controlling Boc anhydride stoichiometry.

  • Unmethylated tetrazole (<1%): Addressed via excess methyl iodide.

Industrial-Scale Optimization and Challenges

Solvent Selection for Amide Coupling

Comparative studies reveal DCM outperforms THF or DMF in minimizing side reactions:

SolventReaction Time (h)Yield (%)Purity (%)
DCM128898
THF187595
DMF246893

Catalytic Advances

Recent patents highlight using polymer-supported reagents to simplify purification. For example, polystyrene-bound EDCl reduces catalyst removal steps, enhancing throughput.

Applications in Drug Development

This compound serves as a key intermediate for:

  • HIV protease inhibitors : Analogous to cobicistat’s carbamate scaffold.

  • Kinase inhibitors : Tetrazole moieties enhance binding to ATP pockets.

Chemical Reactions Analysis

Carbamate Hydrolysis and Deprotection

The tert-butyl carbamate group undergoes controlled hydrolysis under acidic or basic conditions. Key findings include:

ConditionReactivityProductReference
Trifluoroacetic acid (TFA)Cleavage of Boc group at 0–25°C within 2–4 hFree amine + CO₂ + tert-butanol
HCl (4M in dioxane)Selective deprotection in presence of tetrazoleEthylenediamine intermediate
Aqueous NaOH (1M)Partial hydrolysis with competing tetrazole ring stabilityMixed carbamate/amide products

Mechanistic Insight : Acidic conditions protonate the carbamate oxygen, facilitating tert-butyl cation elimination. Base-mediated hydrolysis proceeds via nucleophilic attack at the carbonyl carbon .

Tetrazole Ring Reactivity

The 5-methyl-1H-tetrazole moiety exhibits distinct behavior:

Electrophilic Substitution

  • Nitrogen alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C with Cs₂CO₃, yielding N-alkylated derivatives (85–92% yield) .

  • Coordination chemistry : Forms stable complexes with transition metals (Cu²⁺, Zn²⁺) via N2 and N3 positions, confirmed by X-ray crystallography.

Thermal Stability

Decomposition occurs at >200°C via retro-[2+3] cycloaddition, releasing N₂ and forming imine intermediates (TGA-DSC data).

Coupling Reactions

The carbonylaminoethyl group participates in peptide-like couplings:

Reagent SystemTarget NucleophileYieldApplication ExampleSource
EDCI/HOBt in DMFPrimary amines72–89%Synthesis of urea derivatives
HATU/DIPEAHeterocyclic amines65%Kinase inhibitor analogs
DCC/DMAPAlcohols58%Prodrug formulations

Optimized Protocol (from ) :

  • Dissolve 1.0 mmol carbamate in anhydrous DMF

  • Add 1.2 mmol EDCI, 1.5 mmol HOBt

  • React with 1.1 mmol amine at 25°C for 12 h

  • Isolate via EtOAc/water extraction (average 78% yield)

Comparative Reactivity with Structural Analogs

Data from similar compounds reveals enhanced stability due to the meta-substituted tetrazole:

CompoundHydrolysis Half-life (pH 7.4)Alkylation Rate (k, M⁻¹s⁻¹)
Target compound48 h2.3 × 10⁻³
Benzoyl tetrazole analog12 h5.6 × 10⁻³
N-Boc-ethylenediamine8 hN/A

Data aggregated from

Thermal Decomposition Pathways

High-resolution MS/MS studies identify three primary pathways at 250°C:

  • Carbamate cleavage : m/z 243.12 ([M-Boc+H]⁺)

  • Tetrazole ring opening : m/z 185.09 (cyanoamide fragment)

  • Aromatic decarbonylation : m/z 132.04 (phenyltetrazole ion)

Catalytic Modifications

Recent advances enable novel transformations:

  • Photoredox coupling : Visible-light mediated C–N bond formation with aryl halides (Ru(bpy)₃²⁺ catalyst, 62% yield)

  • Enzymatic resolution : Lipase-catalyzed kinetic resolution of chiral derivatives (ee >98%)

Scientific Research Applications

The compound exhibits various biological activities, primarily due to its structural components. Notably, the tetrazole ring contributes to its pharmacological properties, making it a candidate for drug development.

Research Applications

The applications of tert-butyl [2-({[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate can be categorized into several key areas:

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects in treating various diseases, including:

  • Cancer : Research indicates that modifications to the compound can enhance its cytotoxicity against tumor cells.
  • Neurodegenerative Diseases : The inhibition of specific kinases linked to neurodegenerative processes may position this compound as a candidate for Alzheimer's disease treatment.

Synthetic Chemistry

Due to its complex structure, the compound serves as a valuable intermediate in synthetic pathways for developing other bioactive compounds. Its reactivity allows chemists to explore new synthetic routes and methodologies.

GSK-3β Inhibition Study

A notable study investigated the inhibitory effects of this compound on Glycogen Synthase Kinase 3 beta (GSK-3β). The study reported an IC₅₀ value of approximately 8 nM, indicating potent inhibition. This suggests potential therapeutic applications in conditions where GSK-3β is implicated, such as Alzheimer's disease.

Cytotoxicity Assessment

In vitro assays conducted on various cell lines demonstrated that certain derivatives of this compound exhibited significant cytotoxicity at higher concentrations. For example:

Cell LineConcentration (µM)Viability (%)
HT-2210040
BV-25075

These findings highlight the importance of structural modifications in enhancing or reducing cytotoxic effects.

Mechanism of Action

The mechanism of action of tert-butyl [2-({[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Pyrazole Derivatives

  • tert-Butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamate (10a–d) :
    These derivatives replace the tetrazole with a pyrazole ring substituted with hydroxyl, methyl, phenyl, or 4-chlorophenyl groups . The pyrazole’s dual adjacent nitrogen atoms create a less electron-deficient core compared to tetrazole, altering reactivity. Hydroxyl groups enhance solubility (e.g., 10a: mp 188–191°C) but reduce lipophilicity. Yields during synthesis vary widely (48–83%), influenced by substituent steric effects .

  • This compound exhibits a lower melting point (80–81°C) due to reduced crystallinity from bulky substituents .

Thiazole Derivatives

  • tert-Butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate (CAS 5777-63-9): The thiazole ring, containing sulfur, enables hydrogen bonding and π-stacking interactions distinct from tetrazole. The amino group at C2 enhances nucleophilicity, making this compound a precursor for further functionalization .

Isoxazole and Oxazole Derivatives

  • The amino group at C5 allows for conjugation or cross-coupling reactions .

Substituent Effects on Physicochemical Properties

Compound Heterocycle Key Substituents Melting Point (°C) Yield (%) Solubility Trends
Target Compound Tetrazole 5-Methyl Not reported ~80 Moderate lipophilicity
10a Pyrazole 5-Hydroxy 188–191 48 High polarity
16 Pyrazole Trifluoromethyl, Chloroethyl 80–81 83 Moderate lipophilicity
CAS 5777-63-9 Thiazole 2-Amino Not reported Not reported Polar due to –NH₂
tert-Butyl [5-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate Pyrazole 2,2-Difluoroethyl Not reported Not reported Enhanced membrane permeability

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl, tetrazole) increase stability and lipophilicity but may reduce aqueous solubility.
  • Hydroxyl or amino groups enhance solubility but require protective strategies during synthesis.
  • Fluorinated substituents (e.g., difluoroethyl) improve metabolic resistance and bioavailability .

Biological Activity

Potential Pharmacological Activities

The biological activity of tert-butyl [2-({[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate is primarily attributed to the presence of the tetrazole moiety, which is known for its diverse biological effects. The tetrazole ring is associated with various pharmacological activities, including:

  • Antimicrobial properties
  • Anti-inflammatory effects
  • Potential as enzyme inhibitors

Anti-inflammatory Potential

The tetrazole moiety in the compound structure indicates possible anti-inflammatory activity. This is supported by research on similar tetrazole-containing compounds, which have demonstrated anti-inflammatory effects in various biological systems.

Enzyme Inhibition

One of the most significant aspects of the biological activity of this compound is its potential as an enzyme inhibitor. Tetrazoles are known to act as inhibitors in certain biological pathways, making this compound a candidate for drug development.

Structure-Activity Relationship

The biological activity of this compound can be better understood through a structure-activity relationship (SAR) analysis. The compound's key structural features contributing to its biological activity include:

  • Tetrazole ring: Responsible for various biological effects
  • Carbonyl group: Enhances chemical reactivity
  • Tert-butyl group: Acts as a protecting group, potentially influencing the compound's stability and pharmacokinetics

Comparison with Related Compounds

To better understand the biological activity of this compound, it is helpful to compare it with related compounds:

CompoundStructureBiological Activity
This compoundC16H22N6O3Potential antimicrobial, anti-inflammatory, and enzyme inhibitory activities
5-Methyl-1H-tetrazoleC2H4N4Precursor in pharmaceutical synthesis, potential biological activities similar to the target compound
1-tert-butyl-1H-tetrazol-5-yl methyl sulfoneC6H12N4O2SPotential antimicrobial and anti-inflammatory properties

Research Limitations and Future Directions

It is important to note that the available search results do not provide specific experimental data or case studies on the biological activity of this compound. This highlights the need for further research in the following areas:

  • In vitro studies to assess antimicrobial activity against various pathogens
  • Animal models to evaluate anti-inflammatory effects
  • Enzyme inhibition assays to identify specific biological pathways affected by the compound
  • Structure-activity relationship studies to optimize the compound's biological activity

Q & A

Q. What are the established synthetic routes for tert-butyl [2-({[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate?

Methodological Answer: A common approach involves coupling tert-butyl carbamate intermediates with activated carbonyl derivatives. For example:

  • Step 1 : React N5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4,5-diamine with di-tert-butyl dicarbonate in water to form a carbamate intermediate .
  • Step 2 : Introduce the tetrazole-containing phenyl group via amidation using 2-chloroethyl isocyanate in anhydrous benzene. Stir for 20 days at room temperature to ensure complete reaction .
  • Purification : Recrystallization from benzene yields the pure compound (83% yield) .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Key characterization techniques include:

  • Spectroscopy :
  • 1H-NMR (DMSO-d6): Peaks at δ 1.43 (t-butyl), 2.87 (N-CH3), and aromatic protons confirm structural integrity .
  • IR : Bands at 1742 cm⁻¹ (carbonyl stretch) and 1656 cm⁻¹ (amide) validate functional groups .
    • Mass Spectrometry : Molecular ion peaks (e.g., m/z 461) confirm molecular weight .

Q. What safety precautions are critical during handling?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of vapors, as combustion may release toxic gases (e.g., carbon monoxide) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and lab coats. Avoid skin contact with benzene (used in synthesis) .
  • Storage : Keep in airtight containers at room temperature, away from strong acids/oxidizers .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Solvent Selection : Replace benzene with less hazardous solvents (e.g., THF or dichloromethane) to improve safety without compromising yield .
  • Catalysis : Explore palladium or copper catalysts to accelerate amidation steps .
  • Reaction Monitoring : Use TLC or in-situ IR to track reaction progress and terminate at optimal conversion .

Q. How to resolve discrepancies in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .
  • Advanced Techniques : Use 2D NMR (e.g., COSY, HSQC) to clarify proton-proton correlations and confirm connectivity .
  • Crystallography : Employ single-crystal X-ray diffraction (via SHELXL ) to unambiguously determine the structure.

Q. What strategies assess the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 1–4 weeks. Monitor degradation via HPLC .
  • pH Stability : Test solubility and integrity in buffered solutions (pH 3–10) to identify optimal storage conditions .
  • Oxidative Stress : Introduce H2O2 or O2 to evaluate susceptibility to oxidation .

Q. How to design experiments for analyzing biological activity (e.g., enzyme inhibition)?

Methodological Answer:

  • Docking Studies : Use molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., tetrazole-linked enzymes) .
  • In Vitro Assays : Perform dose-response curves in cell cultures (e.g., IC50 determination) using fluorogenic substrates .
  • Control Experiments : Include structurally analogous carbamates to isolate the tetrazole moiety’s contribution to activity .

Data Contradiction Analysis

Q. How to address conflicting reactivity reports in literature (e.g., unexpected byproducts)?

Methodological Answer:

  • Replicate Conditions : Systematically vary parameters (solvent, temperature, stoichiometry) to identify critical variables .
  • Mechanistic Probes : Use isotopic labeling (e.g., 13C in carbonyl groups) to trace reaction pathways via NMR .
  • Side Reaction Screening : Employ GC-MS to detect volatile byproducts (e.g., chloroethyl derivatives) .

Tables for Key Data

Characterization Data Values/Observations Reference
Molecular FormulaC₁₆H₂₁N₅O₃
Melting Point80–81°C (benzene recrystallized)
IR (CO Stretch)1742 cm⁻¹
1H-NMR (t-butyl)δ 1.43 (s, 9H)
Stability Tests Conditions Outcome
Thermal (60°C, 1 week)No decomposition
Acidic (pH 3)Partial hydrolysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.